![molecular formula C13H12F3N3O B3009072 5-methyl-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one CAS No. 477850-62-7](/img/structure/B3009072.png)

5-methyl-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

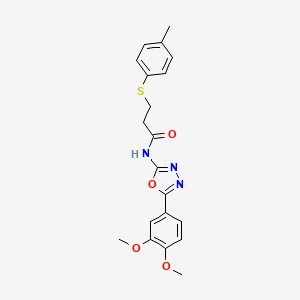

The compound is a pyrazolone derivative with a trifluoromethyl group attached to a benzyl group. Pyrazolones are a class of compounds that have been widely studied for their diverse biological activities . The trifluoromethyl group is a common functional group in medicinal chemistry, known for its ability to enhance the biological activity of many drugs .

Molecular Structure Analysis

The molecular structure of this compound would likely feature a pyrazolone core with a trifluoromethyl benzyl group attached. The trifluoromethyl group could potentially influence the electronic properties of the molecule, which may affect its reactivity and interactions with biological targets .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the pyrazolone core and the trifluoromethyl benzyl group. Pyrazolones can undergo a variety of reactions, including condensation, substitution, and addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group is highly electronegative, which could influence the compound’s polarity, solubility, and stability .Applications De Recherche Scientifique

Agricultural and Forestry Plant Fungicide

This compound has been reported to be useful in the preparation of agents for the prevention and treatment of plant fungal diseases in agriculture and forestry . Its trifluoromethyl group may enhance the fungicidal activity due to its lipophilic nature, allowing better penetration into fungal cells.

Organic Synthesis Intermediate

The presence of both an amino group and a trifluoromethyl group makes this compound a valuable intermediate in organic synthesis . It can be used to synthesize a wide range of other compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry Building Block

In medicinal chemistry, this compound can serve as a building block for the synthesis of drug candidates. Its structural features are beneficial in creating molecules with potential biological activity, particularly those containing hindered amine motifs .

Synthesis of PET Radioligands

The compound’s derivatives are being explored as prospective PET radioligands for the open channel of the NMDA receptor . This is particularly relevant for research into neurodegenerative disorders such as Alzheimer’s and epilepsy.

Development of CGRP Receptor Antagonists

The compound has potential applications in the development of CGRP (calcitonin gene-related peptide) receptor antagonists . These antagonists are significant in the treatment of conditions like migraines, as they can inhibit the neurotransmitter involved in pain transmission.

Synthesis of Phenylcarbamate Derivatives

It may be used as a starting reagent in the synthesis of tert-butyl 4-methyl-3-(trifluoromethyl)phenylcarbamate, which has applications in various chemical research fields .

Mécanisme D'action

Target of Action

Compounds with atrifluoromethyl group have been known to exhibit improved drug potency toward enzymes such as reverse transcriptase .

Mode of Action

It’s known that the trifluoromethyl group can enhance the potency of drugs bylowering the pKa of the cyclic carbamate , which allows for a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Compounds with similar structures have been known to participate inSuzuki–Miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Pharmacokinetics

The presence of a trifluoromethyl group in a molecule can potentially influence these properties, as it can affect the molecule’slipophilicity and metabolic stability .

Result of Action

The presence of a trifluoromethyl group in a molecule can potentially enhance itsdrug potency .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-methyl-4-[[3-(trifluoromethyl)phenyl]methyliminomethyl]-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O/c1-8-11(12(20)19-18-8)7-17-6-9-3-2-4-10(5-9)13(14,15)16/h2-5,7H,6H2,1H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTIPSLZAUBKYDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NN1)C=NCC2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B3008989.png)

![8-((2,5-Dimethylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3008991.png)

![2-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B3008992.png)

![(E)-ethyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3008996.png)

![(1R,5S)-8-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3008999.png)

![Methyl 3-[(2-furylcarbonyl)amino]-4-(phenylsulfonyl)benzenecarboxylate](/img/structure/B3009002.png)

![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide](/img/structure/B3009004.png)

![N-(2-azepan-1-ylethyl)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridin-2-amine](/img/structure/B3009006.png)

![N1-(4-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B3009008.png)